Ethyl 3,5-dimethylpiperazine-1-carboxylate
Overview
Description
Ethyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Ethyl 3,5-dimethylpiperazine-1-carboxylate, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dimethylpiperazine-1-carboxylate is based on its molecular formula, C9H18N2O2 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3,5-dimethylpiperazine-1-carboxylate are not detailed in the search results, piperazine derivatives are known to be involved in a variety of chemical reactions. These include cyclization reactions, Ugi reactions, ring-opening reactions of aziridines, and intermolecular cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3,5-dimethylpiperazine-1-carboxylate include its molecular formula (C9H18N2O2) and molecular weight (186.25 g/mol) . Further details such as melting point, boiling point, and density were not available in the search results.Safety and Hazards
properties
IUPAC Name |
ethyl 3,5-dimethylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-9(12)11-5-7(2)10-8(3)6-11/h7-8,10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYDEWGOCSRAOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(NC(C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethylpiperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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